

# An In-depth Technical Guide to N-(4-chlorophenyl)cyclohexanecarboxamide

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## Compound of Interest

**Compound Name:** N-(4-chlorophenyl)cyclohexanecarboxamide

**Cat. No.:** B126848

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CAS Number: 142810-49-9

Prepared for: Researchers, Scientists, and Drug Development Professionals

## Abstract

**N-(4-chlorophenyl)cyclohexanecarboxamide** is a synthetic amide derivative featuring a chlorinated phenyl ring linked to a cyclohexanecarboxamide moiety. While this specific molecule is not extensively profiled in peer-reviewed literature, its structural motifs are prevalent in a range of biologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and an analysis of its potential biological significance based on structure-activity relationships of analogous compounds. The information herein is intended to serve as a foundational resource for researchers interested in exploring the potential of this and related chemical entities in drug discovery and development.

## Introduction and Chemical Identity

**N-(4-chlorophenyl)cyclohexanecarboxamide** (CAS 142810-49-9) is an organic compound with the molecular formula  $C_{13}H_{16}ClNO$ .<sup>[1][2]</sup> It belongs to the class of N-aryl amides, characterized by a carboxamide linker between an aromatic and an aliphatic cyclic system. The presence of a 4-chlorophenyl group can significantly influence the molecule's electronic

properties, lipophilicity, and metabolic stability, while the cyclohexyl group provides a three-dimensional scaffold that can be crucial for specific binding interactions with biological targets. Although detailed studies on this specific compound are sparse, the N-(4-chlorophenyl)amine and cyclohexanecarboxamide scaffolds are found in molecules with a wide array of pharmacological activities, suggesting potential avenues for investigation.[3][4]

## Physicochemical Properties

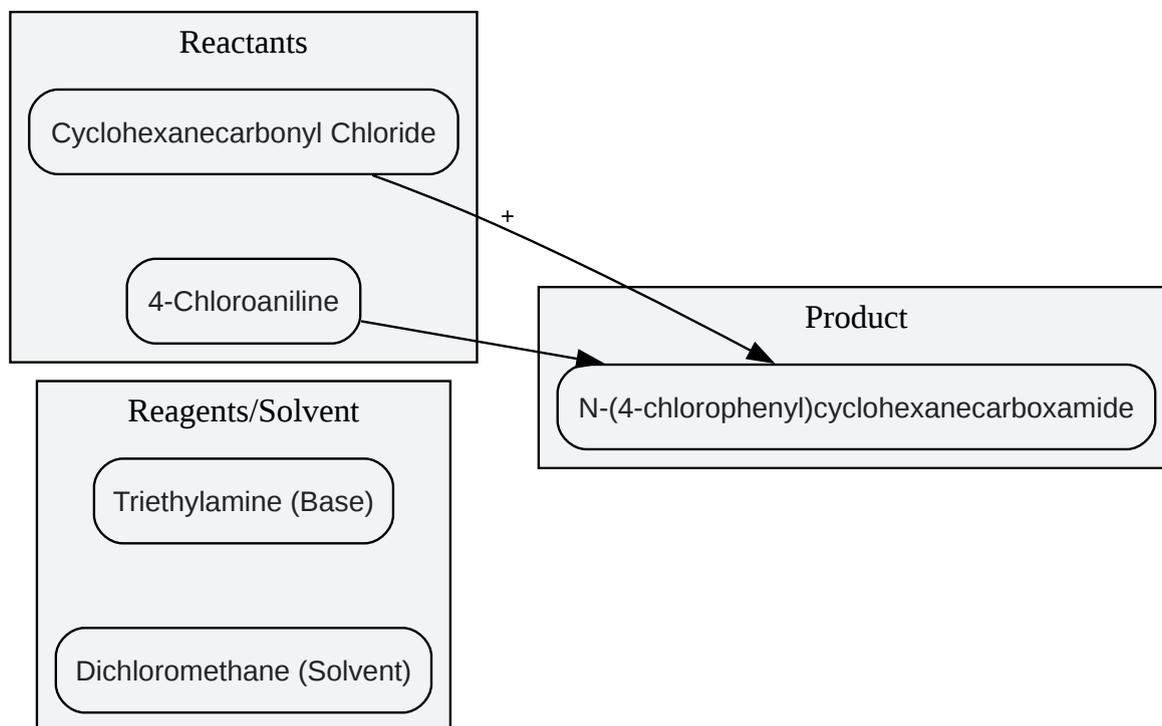
A summary of the key physicochemical properties of **N-(4-chlorophenyl)cyclohexanecarboxamide** is presented in Table 1. These properties are crucial for its handling, formulation, and potential behavior in biological systems.

Property	Value	Source
CAS Number	142810-49-9	[1][2]
Molecular Formula	C <sub>13</sub> H <sub>16</sub> ClNO	[1]
Molecular Weight	237.73 g/mol	[1]
Physical Form	Solid (at 20°C)	[AKSci]
Purity	≥ 97% (typical)	[1]
Storage	Sealed in a dry place at room temperature	[1]

## Synthesis of N-(4-chlorophenyl)cyclohexanecarboxamide

The most direct and common method for the synthesis of **N-(4-chlorophenyl)cyclohexanecarboxamide** is the acylation of 4-chloroaniline with cyclohexanecarbonyl chloride. This is a standard nucleophilic acyl substitution reaction.

## Reaction Scheme



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Caption: Synthesis of **N-(4-chlorophenyl)cyclohexanecarboxamide**.

## Step-by-Step Experimental Protocol

Materials:

- Cyclohexanecarboxylic acid
- Thionyl chloride (SOCl<sub>2</sub>)
- 4-chloroaniline
- Triethylamine (Et<sub>3</sub>N) or other suitable base
- Anhydrous dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl)

- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, and other standard laboratory glassware.

Procedure:

#### Part A: Synthesis of Cyclohexanecarbonyl Chloride

- In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add cyclohexanecarboxylic acid (1.0 equivalent).
- Slowly add thionyl chloride (1.2 equivalents) to the flask.
- Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas ( $\text{HCl}$  and  $\text{SO}_2$ ) evolution.
- After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude cyclohexanecarbonyl chloride can be used directly in the next step.

#### Part B: Amide Formation

- Dissolve 4-chloroaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane in a separate flask.
- Cool the 4-chloroaniline solution to  $0\text{ }^\circ\text{C}$  in an ice bath with stirring.
- Dissolve the crude cyclohexanecarbonyl chloride from Part A in anhydrous dichloromethane and add it dropwise to the cooled 4-chloroaniline solution.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO<sub>3</sub> solution, and brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure **N-(4-chlorophenyl)cyclohexanecarboxamide**.

## Analytical Characterization

While specific spectral data for **N-(4-chlorophenyl)cyclohexanecarboxamide** is not readily available in the literature, its expected characteristics can be predicted based on its structure and data from analogous compounds.

- <sup>1</sup>H NMR: The spectrum is expected to show signals for the aromatic protons of the 4-chlorophenyl group, likely as two doublets in the range of  $\delta$  7.0-7.6 ppm. The cyclohexyl protons would appear as a series of multiplets in the upfield region ( $\delta$  1.0-2.5 ppm). A broad singlet for the amide N-H proton is also anticipated, typically in the range of  $\delta$  8.0-9.5 ppm.
- <sup>13</sup>C NMR: The spectrum would display signals for the carbonyl carbon around  $\delta$  170-175 ppm. The aromatic carbons would appear in the  $\delta$  120-140 ppm region, and the aliphatic carbons of the cyclohexyl ring would be found in the  $\delta$  25-45 ppm range.
- IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the amide at approximately 1650-1680 cm<sup>-1</sup>, an N-H stretch around 3200-3300 cm<sup>-1</sup>, and C-H stretches for the aromatic and aliphatic moieties.
- Mass Spectrometry: The molecular ion peak [M]<sup>+</sup> would be observed at m/z 237, with a characteristic isotopic pattern [M+2]<sup>+</sup> at m/z 239 in an approximate 3:1 ratio, confirming the presence of a chlorine atom.

## Potential Biological Activities and Applications (Speculative)

There is no direct evidence of the biological activity of **N-(4-chlorophenyl)cyclohexanecarboxamide** in the public domain. However, the structural components of the molecule are present in various pharmacologically active agents. This allows for the formulation of hypotheses regarding its potential therapeutic applications, which would require experimental validation.

### Potential as an Antimicrobial Agent

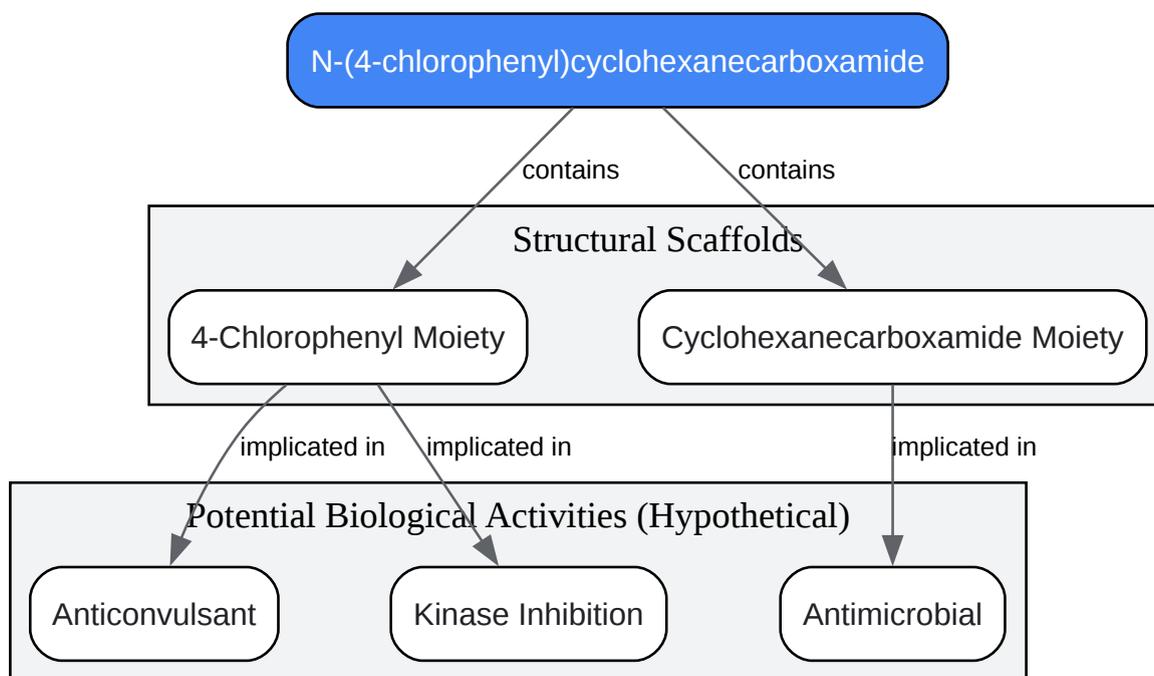
Derivatives of 4-(4-chlorophenyl)cyclohexane carbohydrazide have demonstrated in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.[5] The combination of a lipophilic cyclohexyl ring and a halogenated phenyl group in **N-(4-chlorophenyl)cyclohexanecarboxamide** could facilitate its passage through bacterial cell membranes, a common feature of many antimicrobial compounds.

### Potential in Neuropharmacology

The N-(chlorophenyl) moiety is a common feature in centrally acting agents. For instance, some N-(chlorophenyl) acetamide derivatives have been investigated for their anticonvulsant properties, potentially through interaction with the GABA receptor.[6] The overall lipophilicity of **N-(4-chlorophenyl)cyclohexanecarboxamide** suggests it may cross the blood-brain barrier, making it a candidate for screening in neurological disease models.

### Potential as a Kinase Inhibitor

The N-(4-chlorophenyl)amine scaffold is a key component of numerous kinase inhibitors used in oncology.[3] While the cyclohexyl group is a less common feature in this class, it could potentially occupy hydrophobic pockets within the ATP-binding site of certain kinases.



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Caption: Hypothetical biological activities based on structural motifs.

## Safety and Handling

Based on available supplier safety data sheets, **N-(4-chlorophenyl)cyclohexanecarboxamide** is classified with the following GHS hazard statements:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.

- P302+P352: IF ON SKIN: Wash with plenty of water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety protocols should be followed when handling this compound, including the use of a fume hood, safety glasses, and appropriate gloves.

## Conclusion and Future Directions

**N-(4-chlorophenyl)cyclohexanecarboxamide** is a readily synthesizable compound with physicochemical properties that make it a candidate for further investigation in drug discovery. While its specific biological activities and mechanism of action remain to be elucidated, the presence of key structural motifs found in other bioactive molecules suggests that it warrants further screening and characterization. Future research should focus on a comprehensive biological evaluation of this compound against a panel of disease-relevant targets to uncover its therapeutic potential. This should be followed by mechanistic studies to identify the specific signaling pathways it modulates.

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